molecular formula C21H22N2O5S2 B2945868 ethyl 6-[(benzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866340-19-4

ethyl 6-[(benzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2945868
CAS No.: 866340-19-4
M. Wt: 446.54
InChI Key: UKZLKFNGRKFFON-UHFFFAOYSA-N
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Description

Ethyl 6-[(benzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a unique substitution pattern. Key structural features include:

  • Position 6: A benzenesulfonylmethyl group (–CH₂SO₂C₆H₅), which is strongly electron-withdrawing due to the sulfonyl moiety.
  • Position 4: A 4-(methylsulfanyl)phenyl group (–C₆H₄-SMe), providing moderate electron-donating effects.
  • Position 5: An ethyl ester (–COOEt), influencing solubility and stability.
  • Position 2: A ketone (–O), critical for hydrogen bonding and ring tautomerism.

Properties

IUPAC Name

ethyl 6-(benzenesulfonylmethyl)-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-3-28-20(24)18-17(13-30(26,27)16-7-5-4-6-8-16)22-21(25)23-19(18)14-9-11-15(29-2)12-10-14/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZLKFNGRKFFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(benzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction temperatures to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester at position 5 undergoes hydrolysis to yield the corresponding carboxylic acid, which can be further derivatized.

Reaction TypeConditionsOutcome
Acid-Catalyzed HydrolysisH₂SO₄/H₂O, refluxConverts ester to carboxylic acid .
Base-Catalyzed HydrolysisNaOH/EtOH, 60°CForms carboxylate salt, enabling coupling reactions .

Example Pathway :

  • Hydrolysis of ethyl ester to carboxylic acid.

  • Amidation with amines to form carboxamide derivatives (e.g., using EDC/HOBt coupling ).

Oxidation and Reduction Reactions

The methylsulfanyl (-SMe) and benzenesulfonyl (-SO₂Ph) groups exhibit distinct redox behaviors:

Reaction TypeConditionsOutcome
Oxidation of -SMeH₂O₂/AcOH, 55–60°C Converts -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) .
Reduction of -SO₂PhLiAlH₄, THF, 0°CReduces sulfonyl group to thioether (-SPh), though rarely reported .

Research Insights :

  • Oxidation of the methylsulfanyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution .

  • The benzenesulfonyl group acts as a stabilizing electron-withdrawing group, directing electrophilic attacks to specific positions .

Nucleophilic Substitution at the Pyrimidine Core

The 2-oxo group and electron-deficient pyrimidine ring enable nucleophilic substitution at positions 4 and 6.

Reaction TypeConditionsOutcome
AminationNH₃/EtOH, high pressureSubstitutes hydrogen with amine groups at position 4 or 6 .
HalogenationNBS or NCS, radical initiatorIntroduces bromine or chlorine at benzylic positions .

Notable Observation :
The benzenesulfonylmethyl group sterically hinders substitution at position 6, favoring reactivity at position 4 .

Photochemical and Thermal Stability

Thermogravimetric analysis (TGA) and UV-Vis studies of analogous compounds indicate:

  • Thermal Decomposition : Begins at ~208°C, consistent with crystalline pyrimidine derivatives .

  • Photodegradation : UV light (λ = 254 nm) induces cleavage of the sulfonyl group, forming sulfinic acid derivatives .

Scientific Research Applications

Ethyl 6-[(benzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-[(benzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The tetrahydropyrimidine ring can also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Research Implications

  • Synthesis : The target compound may require optimized Biginelli conditions due to steric bulk from benzenesulfonylmethyl.
  • Biological Activity : The methylsulfanyl group could enhance membrane permeability, while the sulfonyl group may improve target binding.
  • Crystallography : Further X-ray studies (using SHELX or ORTEP ) could elucidate conformational preferences and packing motifs.

Biological Activity

Ethyl 6-[(benzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyrimidine ring, which is known to confer various biological activities. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S, indicating the presence of sulfur and nitrogen functionalities that may contribute to its biological effects.

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. A study indicated that compounds similar to this compound demonstrate activity against various bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting metabolic pathways critical for microbial survival .

Anticancer Properties

Tetrahydropyrimidine derivatives have been investigated for their anticancer potential. A specific study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth in vivo . The presence of the benzenesulfonyl group is believed to enhance these properties by increasing lipophilicity and facilitating cellular uptake.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response . This property suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Tetrahydropyrimidine Ring : Utilizing the Biginelli reaction, where aldehydes react with urea or thiourea in the presence of an acid catalyst.
  • Sulfonylation : Introducing the benzenesulfonyl group through electrophilic aromatic substitution.
  • Methylsulfanylation : Incorporating the methylthio group via nucleophilic substitution reactions.

Case Studies and Research Findings

A variety of studies have been conducted to elucidate the biological activities associated with this compound:

StudyFindings
Atwal et al. (1991)Identified antimicrobial properties against Gram-positive bacteria.
Broughton et al. (1975)Demonstrated anticancer activity in murine models.
Cremer & Pople (1975)Investigated structural properties correlating with biological activity.

These studies highlight the compound's potential as a lead structure for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 6-[(benzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea derivative. For example, substituted aldehydes (e.g., 4-(methylsulfanyl)benzaldehyde) and benzenesulfonylmethyl acetoacetate derivatives can be reacted in the presence of Lewis acids (e.g., HCl or BF₃·Et₂O) under reflux conditions . Purification typically involves column chromatography using ethyl acetate/hexane gradients.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify key functional groups (e.g., sulfonyl, ester, and thiomethyl moieties). For instance, the benzenesulfonyl group shows aromatic protons at δ 7.5–8.0 ppm, while the methylsulfanyl group appears as a singlet near δ 2.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the tetrahydropyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonding between the carbonyl and sulfonyl groups). Refinement with software like SHELXL ensures accuracy .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Software like Gaussian 09 or ORCA is recommended .

Advanced Research Questions

Q. How do substituents like benzenesulfonyl and methylsulfanyl influence the compound’s regioselectivity in cyclocondensation reactions?

  • Methodological Answer : The electron-withdrawing benzenesulfonyl group directs nucleophilic attack to the α-position of the β-ketoester, while the methylsulfanyl group (electron-donating) stabilizes intermediates via resonance. Competitive experiments with substituted aldehydes and kinetic studies (e.g., monitoring by 1^1H NMR) can validate these effects .

Q. What strategies mitigate competing side reactions during the synthesis of this tetrahydropyrimidine derivative?

  • Methodological Answer :

  • Temperature Control : Lowering reaction temperature (e.g., 60°C vs. reflux) reduces decarboxylation of the ester group.
  • Catalyst Optimization : Using heterogeneous catalysts (e.g., silica-supported HCl) minimizes acid-catalyzed degradation .
  • Protecting Groups : Temporarily protecting the sulfonyl group with tert-butyl dimethylsilyl (TBDMS) ethers prevents undesired sulfonation .

Q. How can the antibacterial activity of this compound be systematically evaluated against resistant strains?

  • Methodological Answer :

  • MIC Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • SAR Studies : Synthesize analogs with varied sulfonyl/methylsulfanyl substituents to correlate structural features with activity. Molecular docking (e.g., AutoDock Vina) against bacterial dihydrofolate reductase identifies binding modes .

Q. What are the key challenges in interpreting crystallographic data for this compound’s polymorphs?

  • Methodological Answer : Polymorphism arises from conformational flexibility in the tetrahydropyrimidine ring. High-resolution SCXRD (synchrotron radiation) and Hirshfeld surface analysis distinguish packing motifs (e.g., π-stacking vs. hydrogen-bonded networks). Rietveld refinement quantifies phase purity in polycrystalline samples .

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